Ertapenem Dimer Ester Impurity

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

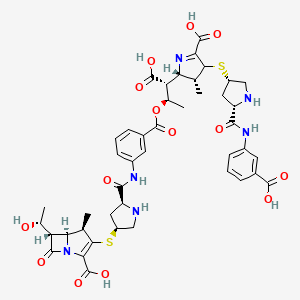

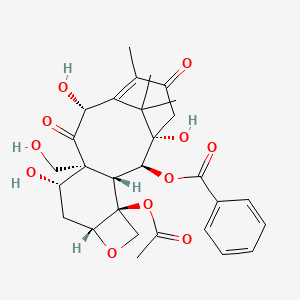

Ertapenem Dimer II is an impurity of Ertapenem . Ertapenem is a carbapenem antibiotic used for the treatment of moderate to severe infections caused by susceptible bacteria . It is a new beta-lactam agent of the carbapenem class (1-β-methyl carbapenem) .

Molecular Structure Analysis

Ertapenem has been analyzed using a mass spectrometer compatible, reverse-phase high-performance liquid chromatography method capable of resolving twenty-six impurities and degradation products (DPs) in Ertapenem .Physical And Chemical Properties Analysis

Ertapenem is a sterile lyophilised powder formulation of ertapenem sodium . Each vial contains 1.046 g ertapenem sodium, equivalent to 1 g ertapenem . More specific physical and chemical properties of Ertapenem Dimer II are not available in the retrieved data .Applications De Recherche Scientifique

Preparation and Characterization of Ertapenem Dimer II

Research on ertapenem dimer II has primarily focused on its preparation, isolation, and characterization. Sajonz et al. (2001) reported the development of preparative chromatographic methods to isolate these compounds from controlled degradation of ertapenem, a broad-spectrum 1β-methyl carbapenem antibiotic. This study was significant in understanding the degradation process of ertapenem and the properties of its dimers (Sajonz et al., 2001).

Pharmacokinetics and Pharmacodynamics

Nix, Majumdar, and Dinubile (2004) provided an overview of ertapenem's pharmacokinetics and pharmacodynamics, noting its effectiveness in treating complicated infections. This research is crucial for understanding how ertapenem and its dimers behave in the human body, although it does not specifically focus on the dimer II form (Nix, Majumdar, & Dinubile, 2004).

Pharmacological Properties

Hammond (2004) discussed the unique pharmacological properties of ertapenem, a Group 1 carbapenem, including its molecular structure modifications to increase plasma half-life and efficacy against beta-lactamase-producing organisms. This research provides insight into the distinct features of ertapenem that may relate to its dimer forms (Hammond, 2004).

In Vitro Activities

The in vitro activities of ertapenem have been extensively studied. Livermore et al. (2001) evaluated its effectiveness against various bacteria, crucial for understanding the therapeutic potential of ertapenem and its dimers in clinical applications (Livermore et al., 2001).

Potential Clinical Applications

Livermore, Sefton, and Scott (2003) explored the potential clinical applications of ertapenem, including its use in treating infections with Enterobacteriaceae carrying beta-lactamases. Understanding these applications is essential for considering the potential uses of its dimers (Livermore, Sefton, & Scott, 2003).

Ertapenem in Tuberculosis Treatment

Zuur et al. (2018) studied the pharmacokinetics of 2,000 mg ertapenem in tuberculosis patients, providing valuable data on its use in specific disease contexts. This could inform the research on ertapenem dimer II's role in similar treatments (Zuur et al., 2018).

Mécanisme D'action

Target of Action

Ertapenem Dimer II, like other carbapenem antibiotics, primarily targets bacterial penicillin-binding proteins (PBPs). These proteins play a crucial role in the synthesis of the bacterial cell wall . In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .

Mode of Action

Ertapenem Dimer II exhibits a bactericidal mode of action. It works by binding to and inhibiting the PBPs. Upon binding to PBPs, Ertapenem inhibits bacterial cell wall synthesis . This interaction with its targets leads to the weakening of the bacterial cell wall, ultimately causing cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Ertapenem Dimer II is the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting the PBPs, Ertapenem disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Analyse Biochimique

Biochemical Properties

Ertapenem Dimer II, like Ertapenem, is expected to interact with penicillin-binding proteins (PBPs), which are critical enzymes involved in the synthesis of bacterial cell walls . In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .

Cellular Effects

Ertapenem Dimer II’s effects on cells are likely similar to those of Ertapenem. By binding to and inhibiting PBPs, Ertapenem disrupts the synthesis of bacterial cell walls, leading to cell death . This suggests that Ertapenem Dimer II may also have bactericidal effects.

Molecular Mechanism

The molecular mechanism of Ertapenem Dimer II is likely to involve binding to PBPs and inhibiting their activity, thereby disrupting bacterial cell wall synthesis . This binding interaction is key to its antibacterial effects.

Dosage Effects in Animal Models

While there is no specific data available on the dosage effects of Ertapenem Dimer II in animal models, studies have suggested that a carbapenem concentration maintained for approximately 40% of the dosing interval above the organism’s MIC is needed for optimal bactericidal effect .

Metabolic Pathways

Ertapenem is predominantly eliminated through renal pathways, undergoing glomerular filtration and net tubular secretion . The major metabolite of Ertapenem is the ring-opened derivative formed by dehydropeptidase I-mediated hydrolysis of the beta-lactam ring . It is plausible that Ertapenem Dimer II may undergo similar metabolic processes.

Transport and Distribution

Ertapenem has an apparent volume of distribution at steady state (Vss) of approximately 0.12 L/kg in adults , suggesting that Ertapenem Dimer II may also be widely distributed within the body.

Subcellular Localization

The subcellular localization of Ertapenem Dimer II is not specifically known. Given that Ertapenem and other beta-lactam antibiotics primarily target PBPs located in the bacterial cell wall , it is likely that Ertapenem Dimer II also localizes to this area in bacterial cells.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ertapenem Dimer II involves the dimerization of two molecules of Ertapenem via a peptide bond formation reaction.", "Starting Materials": [ "Ertapenem", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Diisopropylcarbodiimide (DIC)", "N-Hydroxysuccinimide (NHS)", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Ertapenem in DMF and add TEA to the solution.", "Step 2: In a separate flask, mix DIC and NHS in DMF.", "Step 3: Add the DIC/NHS mixture to the Ertapenem/TEA solution and stir for 1 hour at room temperature.", "Step 4: Purify the resulting product by precipitation with methanol and drying under vacuum.", "Step 5: Dissolve the purified product in water and adjust the pH to 6.5-7.5 with TEA.", "Step 6: Allow the solution to stand at room temperature for 24 hours to promote dimerization via peptide bond formation.", "Step 7: Purify the dimerized product by precipitation with methanol and drying under vacuum." ] } | |

Numéro CAS |

402955-38-8 |

Formule moléculaire |

C44H50N6O14S2 |

Poids moléculaire |

951.0 g/mol |

Nom IUPAC |

(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(1S,2R)-1-carboxy-1-[(2S,3R)-5-carboxy-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]propan-2-yl]oxycarbonylphenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C44H50N6O14S2/c1-17-31(49-32(42(59)60)35(17)65-25-13-27(45-15-25)37(52)47-23-9-5-7-21(11-23)40(55)56)30(41(57)58)20(4)64-44(63)22-8-6-10-24(12-22)48-38(53)28-14-26(16-46-28)66-36-18(2)33-29(19(3)51)39(54)50(33)34(36)43(61)62/h5-12,17-20,25-31,33,35,45-46,51H,13-16H2,1-4H3,(H,47,52)(H,48,53)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,33-,35?/m1/s1 |

Clé InChI |

CLTRZTBUDCDKTQ-KXGFPTOCSA-N |

SMILES isomérique |

C[C@@H]1[C@@H](N=C(C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)OC(=O)C4=CC(=CC=C4)NC(=O)[C@@H]5C[C@@H](CN5)SC6=C(N7[C@H]([C@H]6C)[C@H](C7=O)[C@@H](C)O)C(=O)O)C(=O)O |

SMILES |

CC1C(C(=NC1C(C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3CC(CN3)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O |

SMILES canonique |

CC1C(C(=NC1C(C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3CC(CN3)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O |

Apparence |

White Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

Ertapenem Dimer Ester Impurity; (4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(1R,2S)-2-Carboxy-2-[(2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-3-methyl-2H-pyrrol-2-yl]-1-methylethoxy]carbonyl]phenyl]amino]carbonyl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-3-[[[(2R)-2-amino-2-carboxyethyl]disulfanyl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)

![(2E)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(furan-2-yl)-2-methoxyiminoacetamide](/img/structure/B601402.png)

![(7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-5,8-dioxo-5lambda~4~-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601409.png)

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)